5,6-Dimethyl-1H-benzotriazole

Overview

Description

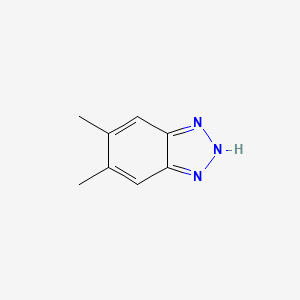

5,6-Dimethyl-1H-benzotriazole is an organic compound with the molecular formula C8H9N3. It is a derivative of benzotriazole, featuring two methyl groups at the 5 and 6 positions of the benzene ring. This compound is known for its versatility and is used in various scientific and industrial applications.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-1H-benzotriazole . For instance, adequate ventilation is recommended when handling this compound to prevent respiratory irritation . The compound should be stored in dry, cool, and well-ventilated places .

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-1H-benzotriazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. It can also affect the transcription of specific genes, resulting in changes in protein synthesis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. The compound can influence metabolic flux and alter the levels of specific metabolites. These interactions can have downstream effects on cellular processes and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dimethyl-1H-benzotriazole can be synthesized through several methods, including the reaction of 1,2,3-benzotriazole with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs under reflux conditions with a suitable base, such as potassium carbonate, to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methylation reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-benzotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

5,6-Dimethyl-1H-benzotriazole is widely used in scientific research due to its unique properties and reactivity. It finds applications in:

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: In studies related to enzyme inhibition and biological activity.

Medicine: As a potential therapeutic agent or intermediate in drug synthesis.

Industry: In corrosion inhibitors, UV stabilizers, and other industrial applications.

Comparison with Similar Compounds

1H-Benzotriazole: Lacks the methyl groups present in 5,6-Dimethyl-1H-benzotriazole.

2H-Benzotriazole: Another positional isomer with different chemical properties.

Biological Activity

5,6-Dimethyl-1H-benzotriazole (DMBT) is a member of the benzotriazole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antiviral and antimicrobial contexts. Below, we explore the biological activities of DMBT, supported by data tables and case studies.

Overview of Biological Activities

Benzotriazoles, including DMBT, are known for their antimicrobial , antiviral , and antiprotozoal properties. Research indicates that DMBT exhibits significant effectiveness against various pathogens, making it a candidate for further pharmacological exploration.

Antiviral Activity

DMBT has shown promising results in antiviral assays. A study highlighted its selective activity against Coxsackievirus B5 (CVB5), with effective concentration (EC50) values ranging from 6 to 18.5 µM. Notably, compound derivatives such as 18e demonstrated protective effects on cells against viral infection without exhibiting virucidal activity. Instead, its mechanism involved preventing viral attachment during the early stages of infection .

Antimicrobial Activity

The antimicrobial properties of DMBT have been extensively documented. It has demonstrated activity against a range of bacteria and protozoa:

- Antibacterial : DMBT derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from DMBT exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal : The compound also inhibits fungal growth by targeting cytochrome P450 enzymes involved in sterol biosynthesis, specifically CYP51, which is crucial for ergosterol production in fungi .

- Antiprotozoal : DMBT has shown efficacy against Acanthamoeba castellani, indicating its potential in treating protozoan infections .

The mechanisms underlying the biological activities of DMBT vary depending on the target organism:

- Inhibition of Enzymatic Activity : DMBT acts by inhibiting key enzymes involved in metabolic pathways essential for pathogen survival.

- Disruption of Membrane Integrity : By interfering with sterol biosynthesis in fungi, DMBT compromises cell membrane integrity, leading to cell death.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antiviral Efficacy Against CVB5

In a controlled laboratory setting, compound 18e derived from benzotriazole was evaluated for its antiviral properties against CVB5. The study demonstrated that pre-treatment with compound 18e significantly reduced viral load in infected cell cultures while maintaining low cytotoxicity levels.

Case Study 2: Antibacterial Properties

A series of benzotriazole derivatives were synthesized and tested for antibacterial activity. The most potent derivatives showed MIC values below 2 µg/mL against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli. These findings suggest that modifications to the benzotriazole structure can enhance antibacterial potency.

Properties

IUPAC Name |

5,6-dimethyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPKIPGHRNIOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881186 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4184-79-6 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4184-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004184796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4184-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical concentrations of 5,6-Dimethyl-1H-benzotriazole found in environmental matrices?

A1: Studies have detected XT in wastewater, biosolids, and soil. In wastewater treatment plants, XT concentrations can reach a few μg/L. [] Biosolid-amended soils have shown XT levels in the range of nanograms per gram. [] These findings highlight its presence in various environmental compartments.

Q2: How persistent is this compound in soil, and what are the implications?

A2: Research suggests that XT dissipates slowly in soil. Field studies reported half-lives ranging from 217 to 345 days. [] This persistence raises concerns about its potential accumulation in soil and possible long-term effects on soil organisms.

Q3: Have this compound and its related compounds been detected in humans?

A3: Yes, XT, along with other benzotriazoles and benzothiazoles, has been detected in human urine. [, ] The frequent detection of these compounds in urine suggests widespread human exposure, likely through various sources.

Q4: Are there geographical variations in this compound exposure?

A4: Interestingly, studies analyzing human urine samples found that XT was more frequently detected in samples from five Asian countries compared to the U.S. and Greece. [] This suggests possible geographical differences in exposure sources or consumption patterns.

Q5: What analytical methods are employed to measure this compound in environmental and biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique used for analyzing XT and related compounds in various matrices, including wastewater, sludge, soil, and urine. [, , ] This method allows for sensitive and specific detection of these compounds even at trace levels.

Q6: Can the crystal structure of this compound be modified, and what are the implications?

A6: Research has shown that the crystal habit of this compound can be modified using nonionic triblock copolymers. [] This modification can influence its application in coatings by altering properties such as particle size, morphology, and surface area. []

Q7: Does the presence of methyl groups in this compound influence its reactivity compared to 1H-benzotriazole?

A7: Studies utilizing ruthenium-catalyzed C-H bond activation reactions revealed that XT, with its two methyl groups, exhibits comparable reactivity to 1H-benzotriazole in reactions with various cyclic ethers. [] This suggests that the methyl groups do not significantly hinder the reactivity of the benzotriazole core in this specific reaction context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.